N-(2-(3,6-Dihydro-2H-pyran-4-yl)ethyl)thietan-3-amine
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Overview
Description
N-(2-(3,6-Dihydro-2H-pyran-4-yl)ethyl)thietan-3-amine is a complex organic compound that features a unique combination of a pyran ring and a thietan ring The compound’s structure includes a 3,6-dihydro-2H-pyran moiety linked to a thietan-3-amine group via an ethyl chain
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(2-(3,6-Dihydro-2H-pyran-4-yl)ethyl)thietan-3-amine typically involves multiple steps, starting with the preparation of the 3,6-dihydro-2H-pyran-4-yl intermediate. This intermediate can be synthesized through the carbonyl ene reaction of 2-methylenetetrahydropyrans, which provides β-hydroxydihydropyrans under mild conditions
Industrial Production Methods
Industrial production of this compound may involve optimizing the reaction conditions to achieve higher yields and purity. This could include the use of catalysts, temperature control, and purification techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
N-(2-(3,6-Dihydro-2H-pyran-4-yl)ethyl)thietan-3-amine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding sulfoxides or sulfones.
Reduction: Reduction reactions can convert the thietan ring to a more saturated form.
Substitution: Nucleophilic substitution reactions can introduce different functional groups into the molecule.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents such as sodium borohydride for reduction, and nucleophiles like amines or alcohols for substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while substitution reactions can produce a variety of functionalized derivatives.
Scientific Research Applications
N-(2-(3,6-Dihydro-2H-pyran-4-yl)ethyl)thietan-3-amine has several scientific research applications:
Chemistry: It can be used as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound may have potential as a biochemical probe or in the development of bioactive molecules.
Medicine: It could be explored for its potential therapeutic properties, such as antimicrobial or anticancer activities.
Industry: The compound may find applications in the development of new materials or as a catalyst in various industrial processes.
Mechanism of Action
The mechanism by which N-(2-(3,6-Dihydro-2H-pyran-4-yl)ethyl)thietan-3-amine exerts its effects depends on its specific application. In biological systems, the compound may interact with molecular targets such as enzymes or receptors, modulating their activity. The pathways involved could include inhibition of enzyme activity or binding to specific receptors, leading to downstream effects.
Comparison with Similar Compounds
Similar Compounds
3,6-Dihydro-2H-pyran-4-boronic acid pinacol ester: This compound shares the 3,6-dihydro-2H-pyran moiety and is used in organic synthesis.
2,2,6,6-Tetramethyl-3,6-dihydro-2H-pyran-4-yl boronic acid pinacol ester: Another similar compound with applications in organic synthesis.
Uniqueness
N-(2-(3,6-Dihydro-2H-pyran-4-yl)ethyl)thietan-3-amine is unique due to the presence of both the pyran and thietan rings, which confer distinct chemical properties and reactivity. This dual functionality makes it a versatile compound for various applications in research and industry.
Properties
Molecular Formula |
C10H17NOS |
---|---|
Molecular Weight |
199.32 g/mol |
IUPAC Name |
N-[2-(3,6-dihydro-2H-pyran-4-yl)ethyl]thietan-3-amine |
InChI |
InChI=1S/C10H17NOS/c1(4-11-10-7-13-8-10)9-2-5-12-6-3-9/h2,10-11H,1,3-8H2 |
InChI Key |
PTYKOSBVIQPOFE-UHFFFAOYSA-N |
Canonical SMILES |
C1COCC=C1CCNC2CSC2 |
Origin of Product |
United States |
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